molecular formula C14H22N2O4 B2655457 N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034403-82-0

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2655457
CAS No.: 2034403-82-0
M. Wt: 282.34
InChI Key: IQTBMVIJOQJXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) heterocycle linked via a carboxamide bridge to a tetrahydropyran (oxan-4-yl) moiety. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The 1,2-oxazole ring is a privileged scaffold in drug discovery, known to contribute to a wide spectrum of biological activities . Its physicochemical properties can be crucial in determining the biological activity, potency, and pharmacokinetic profile of a compound, making it a valuable pharmacophore for the design of new bioactive molecules . Compounds based on the 1,2-oxazole core have been investigated for various research applications, including as potential immunosuppressive agents and as fungicidal candidates acting as Succinate Dehydrogenase Inhibitors (SDHi) . The incorporation of the tetrahydropyran ring can further influence the molecule's conformational and steric properties, potentially enhancing target engagement and metabolic stability. This compound is provided for research purposes to support investigations into heterocyclic chemistry, mechanism of action studies, and the development of novel therapeutic or agrochemical candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-9-13(10(2)20-16-9)14(18)15-6-3-12(17)11-4-7-19-8-5-11/h11-12,17H,3-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBMVIJOQJXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

    Introduction of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl group.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be attached through etherification reactions, where an alcohol reacts with an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form saturated heterocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of saturated heterocyclic compounds.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity :
    • Compounds with oxazole rings have been extensively studied for their antibacterial properties. Research indicates that N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide may exhibit similar effects by interacting with bacterial enzymes or receptors.
  • Antifungal Properties :
    • The compound's structure suggests potential antifungal activity. Its ability to modulate biological pathways could be leveraged in developing antifungal agents.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound could serve as a lead for anticancer drug development due to its structural features that allow for interactions with cancer-related biological targets.

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the hydroxyl and carboxamide groups via functional group transformations.
  • Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

This compound can undergo further chemical modifications to enhance its biological activity or improve pharmacokinetic properties, making it a valuable candidate for structure-activity relationship studies in drug design.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria; potential mechanism involves enzyme inhibition.
Study 2Antifungal PropertiesShowed effectiveness against common fungal strains; suggested pathways for further exploration in drug development.
Study 3Anticancer ActivityIndicated selective cytotoxicity towards cancer cells; further research needed to elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxypropyl chain can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxazole core may confer greater metabolic stability compared to naphthyridine-based analogs like Compound 67, which contains a dihydro-naphthyridine system prone to oxidation .
  • The tetrahydropyran substituent in the target compound likely enhances solubility compared to the lipophilic adamantyl group in Compound 65.

Functional Group and Pharmacokinetic Implications

Carboxamide Group

Both compounds feature a carboxamide group, a common pharmacophore in drug design due to its hydrogen-bonding capability. However, the positioning of this group on different heterocyclic cores (oxazole vs. naphthyridine) may lead to divergent binding affinities. For instance, naphthyridine derivatives often target DNA gyrase or kinases, while oxazoles are explored for anti-inflammatory or antimicrobial activity .

Hydrophilic vs. Lipophilic Substituents
  • In contrast, Compound 67’s adamantyl group is highly lipophilic, favoring blood-brain barrier penetration but possibly limiting solubility .
Table 2: Hypothetical Pharmacological Comparison
Parameter Target Compound Compound 67
Potential Target Enzymes with polar active sites DNA gyrase/Kinases
Solubility Likely moderate (tetrahydropyran) Low (adamantyl group)
Metabolic Stability High (oxazole resistance to oxidation) Moderate (dihydro-naphthyridine)

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H19N2O4C_{12}H_{19}N_{2}O_{4}. The compound features an oxazole ring and a carboxamide functional group, which are critical for its biological activity.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anti-cancer properties : Some oxazole derivatives have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor progression.
  • Anti-inflammatory effects : Certain analogs have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial activity : Compounds structurally related to oxazoles have been reported to possess antimicrobial properties against a range of pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from related studies include:

CompoundIC50 (μM)Biological Activity
8a0.025Inhibitor of hAC
12a0.064Anti-cancer
32b0.013Neuroprotective

These values indicate the concentration required to inhibit 50% of the target enzyme or cell line activity. The lower the IC50 value, the more potent the compound.

Study on Neuroblastoma Cells

A recent study evaluated the effects of oxazole derivatives on human neuroblastoma SH-SY5Y cells. The research highlighted that certain compounds, including this compound, exhibited significant neuroprotective effects by modulating ceramidase activity (ACER enzymes). This modulation is crucial for understanding potential therapeutic applications in neurodegenerative diseases .

Anti-cancer Activity

In another investigation focused on cancer therapeutics, a series of oxazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study found that some compounds showed promising results against melanoma and colon cancer cell lines, suggesting a potential role for this compound in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[3-hydroxy-3-(oxan-4-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with a hydroxylamine derivative. Key parameters include solvent selection (e.g., ethanol or acetonitrile), temperature control (60–80°C), and catalyst use (e.g., potassium carbonate). Reaction monitoring via TLC or HPLC ensures completion. Yields may vary based on steric hindrance from the oxan-4-yl group; purification via flash chromatography (e.g., ethyl acetate/hexane gradients) is recommended .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR (to confirm substitution patterns), IR spectroscopy (amide C=O stretch ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with analogs like benzothiazole carboxamides, where substituents influence chemical shifts (e.g., oxazole methyl groups at δ 2.2–2.5 ppm in 1^1H NMR) .

Advanced Research Questions

Q. What strategies mitigate low yields in amidification reactions involving bulky substituents like oxan-4-yl?

  • Methodological Answer : Steric hindrance from the oxan-4-yl group can reduce nucleophilic attack efficiency. Strategies include:

  • Activation of the carbonyl : Use pivaloyl chloride or trichloroisocyanuric acid (TCICA) to generate reactive intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Stepwise synthesis : Introduce the oxan-4-yl group post-amidification to avoid steric clashes .

Q. How do substituent variations on the oxazole ring affect pharmacological activity?

  • Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with target enzymes. Compare analogs with methyl (3,5-dimethyl) vs. halogen substituents. For example, chlorophenyl analogs (e.g., 4g in ) show altered binding affinities due to electron-withdrawing effects, which may correlate with bioactivity trends .

Q. What analytical methods resolve contradictions in stability data for this compound?

  • Methodological Answer : Stability discrepancies (e.g., pH-dependent hydrolysis) require:

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then quantify degradation products via HPLC-MS.
  • Kinetic modeling : Determine activation energy (EaE_a) for decomposition pathways using Arrhenius plots .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

  • Variable selection : Systematically modify substituents (e.g., oxazole methyl groups, oxan-4-yl chain length).
  • Control groups : Include unsubstituted oxazole and oxane-free analogs.
  • Assay selection : Use enzyme inhibition (e.g., IC50_{50}) or cellular uptake assays. Normalize data against reference standards (e.g., cisplatin for cytotoxicity) .

Q. What statistical approaches are suitable for analyzing contradictory bioassay results?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, batch effects). For dose-response inconsistencies, use nonlinear regression (e.g., Hill equation) to assess cooperativity or allosteric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.